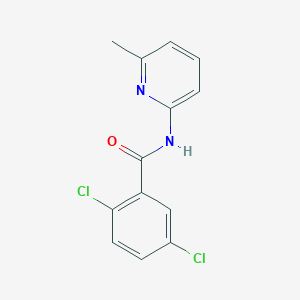

2,5-dichloro-N-(6-methyl-2-pyridinyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2,5-dichloro-N-(6-methyl-2-pyridinyl)benzamide, often involves reactions that introduce functional groups to a benzene ring or modifications of existing amide groups. For instance, Yeung and Knaus (1987) described the synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides to study their effects on blood glucose levels, showcasing a method that could be relevant to the synthesis of our compound of interest (Yeung & Knaus, 1987).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and interactions. For example, the study by Adhami et al. (2014) on the synthesis, crystal structure, and cytotoxic activity of thiadiazolopyridine benzamide derivatives and their copper(II) complexes provides insights into the structural aspects of such compounds, which could be extrapolated to understand the molecular structure of this compound (Adhami et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, primarily due to the reactivity of the amide group and the substituents on the benzene ring. For instance, the work by Faghihi and Mozaffari (2008) on the synthesis and characterization of polyamides based on pyridine derivatives provides valuable information on the chemical reactivity and potential applications of these compounds, which can be related to the chemical properties of this compound (Faghihi & Mozaffari, 2008).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Research by Wang et al. (2013) on the synthesis of a PET agent highlights the importance of physical properties in the application of benzamide derivatives in medical imaging, providing a context for understanding the physical properties of this compound (Wang et al., 2013).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, are crucial for their applications in various fields. The study by Zhou et al. (2008) on the synthesis and biological evaluation of a histone deacetylase inhibitor provides insights into the bioactive chemical properties of benzamide derivatives, which can be relevant to understanding the chemical behavior of this compound (Zhou et al., 2008).

Scientific Research Applications

Antimicrobial Properties

A study highlighted the synthesis of new Schiff bases derived from pyridine, which showed significant antimicrobial activity. This suggests potential applications of compounds like 2,5-dichloro-N-(6-methyl-2-pyridinyl)benzamide in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Polymer Science

Another study involved synthesizing new polyamides using a derivative of pyridine, indicating the role of such compounds in advancing polymer science and material engineering (Faghihi & Mozaffari, 2008).

Synthesis of Radiopharmaceuticals

Research has also been conducted on the synthesis of benzamide derivatives for the preparation of radiopharmaceuticals. This demonstrates the use of pyridine derivatives in developing diagnostic and therapeutic agents in nuclear medicine (Bobeldijk et al., 1990).

Organic Synthesis and Catalysis

Studies on the synthesis of quinolines and related fused pyridines have implications for organic synthesis and catalysis, showcasing the versatility of pyridine derivatives in chemical synthesis (Hayes & Meth–Cohn, 1979).

Pharmaceutical Applications

Research on N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, which are structurally related to this compound, shows the potential for developing pharmaceutical compounds with specific physiological effects (Yeung & Knaus, 1987).

properties

IUPAC Name |

2,5-dichloro-N-(6-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)10-7-9(14)5-6-11(10)15/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTXDCXWRZDYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)